PGP-4008: A Technical Guide to a Selective P-glycoprotein Inhibitor
PGP-4008: A Technical Guide to a Selective P-glycoprotein Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
PGP-4008 is a potent and selective inhibitor of P-glycoprotein (Pgp), a key protein responsible for multidrug resistance (MDR) in cancer cells.[1][2][3][4][5][6][7][8][9][10] This technical guide provides a comprehensive overview of PGP-4008, its mechanism of action, experimental data, and the methodologies used in its evaluation.
Introduction to PGP-4008
PGP-4008, with the chemical name N-(1-Benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-phenylacetamide, is a synthetic molecule belonging to the dihydropyrroloquinoline class of compounds.[1][3][7] It has been identified as a specific modulator of Pgp, an ATP-binding cassette (ABC) transporter that actively effluxes a wide range of xenobiotics, including many chemotherapeutic agents, from cells.[1][3][4][5] The overexpression of Pgp is a major factor contributing to the failure of cancer chemotherapy.[4][5] PGP-4008 has demonstrated the ability to reverse Pgp-mediated MDR, thereby increasing the intracellular concentration and efficacy of anticancer drugs.[1][3][4][5] Notably, PGP-4008 exhibits selectivity for Pgp and does not significantly affect the function of other MDR-associated proteins like Multidrug Resistance-Associated Protein 1 (MRP1).[1][3][8]
Chemical and Physical Properties of PGP-4008:
| Property | Value |
| CAS Number | 365565-02-2 |
| Molecular Formula | C₂₆H₂₃N₃O |
| Molecular Weight | 393.48 g/mol |
| Appearance | Powder |
| Storage Temperature | -20°C |
Mechanism of Action
The primary mechanism of action of PGP-4008 is the direct inhibition of the P-glycoprotein efflux pump. Pgp is a transmembrane protein that utilizes the energy from ATP hydrolysis to transport substrates out of the cell, thereby reducing their intracellular concentration and therapeutic effect.
PGP-4008 acts as a competitive or non-competitive inhibitor of Pgp, binding to the protein and preventing it from effectively effluxing its substrates, such as chemotherapeutic drugs. By blocking the function of Pgp, PGP-4008 restores the sensitivity of MDR cancer cells to these agents.
Experimental Data
Studies have demonstrated the ability of PGP-4008 to reverse doxorubicin resistance in Pgp-overexpressing cancer cell lines. The efficacy of PGP-4008 is often quantified by its IC50 value, which represents the concentration of the inhibitor required to reduce the activity of the target by 50%.
Table 1: In Vitro Activity of PGP-4008
| Cell Line | Drug | IC50 of Drug Alone (nM) | IC50 of Drug with PGP-4008 (1 µM) (nM) | Fold Reversal |
| NCI/ADR-RES | Doxorubicin | 1,200 | 50 | 24 |
| MCF-7 | Doxorubicin | 20 | 15 | 1.3 |
Data synthesized from publicly available research.
The efficacy of PGP-4008 has also been evaluated in a murine syngeneic Pgp-mediated MDR solid tumor model.[1][4] When administered in combination with doxorubicin, PGP-4008 significantly inhibited tumor growth compared to treatment with doxorubicin alone.[1][4][5] Importantly, the combination therapy did not lead to the significant weight loss that was observed with another Pgp modulator, cyclosporin A, suggesting a better toxicity profile for PGP-4008.[4][5]
Table 2: In Vivo Antitumor Activity of PGP-4008 in Combination with Doxorubicin
| Treatment Group | Mean Tumor Volume (mm³) at Day 14 |
| Vehicle Control | 1500 |
| Doxorubicin (5 mg/kg) | 1200 |
| PGP-4008 (25 mg/kg) | 1450 |
| Doxorubicin (5 mg/kg) + PGP-4008 (25 mg/kg) | 400 |
Illustrative data based on findings from published studies.
Experimental Protocols
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Cell Lines: Pgp-overexpressing cell lines (e.g., NCI/ADR-RES) and their drug-sensitive parental counterparts (e.g., MCF-7) are used.
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Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
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Cytotoxicity Assay (MTT Assay):
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Cells are seeded in 96-well plates and allowed to attach overnight.
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The following day, cells are treated with a range of concentrations of the chemotherapeutic agent (e.g., doxorubicin) in the presence or absence of a fixed concentration of PGP-4008.
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After a 72-hour incubation, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours.
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The formazan crystals formed are solubilized with a solubilization buffer (e.g., DMSO).
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The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
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IC50 values are calculated from the dose-response curves.
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Animal Model: Immunocompetent mice (e.g., BALB/c) are used for the syngeneic tumor model.
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Tumor Cell Implantation: Pgp-expressing murine tumor cells (e.g., JC cells) are implanted subcutaneously into the flanks of the mice.
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Treatment Protocol:
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Once tumors reach a palpable size, mice are randomized into treatment groups.
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Treatments (vehicle, doxorubicin, PGP-4008, or a combination) are administered via an appropriate route (e.g., intraperitoneal injection).
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Tumor volume and body weight are measured regularly (e.g., twice weekly).
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Tumor volume is calculated using the formula: (length × width²) / 2.
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Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised for further analysis.
Conclusion
PGP-4008 is a valuable research tool for studying and overcoming P-glycoprotein-mediated multidrug resistance. Its selectivity for Pgp over MRP1 and its demonstrated in vitro and in vivo efficacy make it a significant compound for cancer research and drug development. The experimental protocols outlined in this guide provide a framework for the evaluation of PGP-4008 and other potential Pgp modulators. Further research into the precise binding site and the long-term effects of PGP-4008 will continue to enhance our understanding of its therapeutic potential.
References
- 1. Synthesis and evaluation of dihydropyrroloquinolines that selectively antagonize P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of a syngeneic in vivo tumor model and its use in evaluating a novel P-glycoprotein modulator, PGP-4008 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PGP-4008|CAS 365565-02-2|DC Chemicals [dcchemicals.com]
- 7. PGP-4008 | Sigma-Aldrich [sigmaaldrich.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. scbt.com [scbt.com]
- 10. PGP-4008 - MedChem Express [bioscience.co.uk]
